![molecular formula C12H15NO2 B2499332 N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034352-68-4](/img/structure/B2499332.png)

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

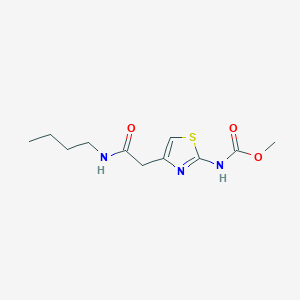

“N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .

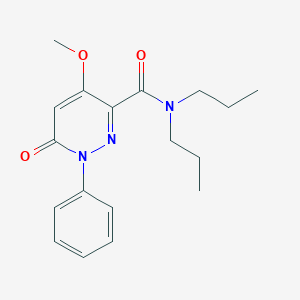

Molecular Structure Analysis

The molecular structure of “N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” includes a furan ring attached to a cyclohexene ring via a methylene bridge and an amide group .

Physical And Chemical Properties Analysis

The melting point of “N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” is between 135 - 137 degrees Celsius .

Aplicaciones Científicas De Investigación

Bio-based Polyamides Synthesis

Bio-based polyamides have been synthesized from components like dimethyl furan-2,5-dicarboxylate, showcasing a potential application of furan derivatives in creating sustainable materials. These polyamides exhibit high glass transition temperatures and poor crystallization, attributed to the asymmetric rigid structure of cyclohexane and furan. The molecular weight of these polymers is relatively low, which is believed to be due to the large steric hindrance from cyclohexane and furan, along with side reactions such as N-methylation and decarboxylation. This research underlines the potential of furan derivatives in developing bio-based plastics with specific thermal and solubility properties (Lei Mao, Li Pan, Bomou Ma, & Yong He, 2021).

Neuroinflammation Imaging

Furan derivatives have been identified for their application in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for the noninvasive imaging of neuroinflammation, which is a key factor in a variety of neuropsychiatric disorders. The specific furan derivative [11C]CPPC demonstrates high brain uptake in models of neuroinflammation, offering insights into microglial activity and the potential to monitor neuroinflammatory effects of treatments (A. Horti et al., 2019).

Antimicrobial Activity

A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, has been synthesized and shown to possess antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This study highlights the potential pharmacological applications of furan derivatives in developing new antimicrobial agents. The antimicrobial properties, coupled with the structural and electronic characterizations through X-ray diffraction and DFT modeling, suggest these compounds as promising candidates for further pharmacological exploration (Sukriye Cakmak et al., 2022).

High-Performance Materials

Research on furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides presents these materials as sustainable alternatives to polyphthalamides, with applications as high-performance materials. The enzymatic polymerization method used in producing poly(octamethylene furanamide) (PA8F) yields polymers with high molecular weight and comparable thermal properties to their petrochemical counterparts. These findings underscore the role of furan derivatives in the development of environmentally friendly materials with significant commercial interest (Yi Jiang et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .

Mode of Action

It’s known that furan derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological properties .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFFTRFVSNFOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)